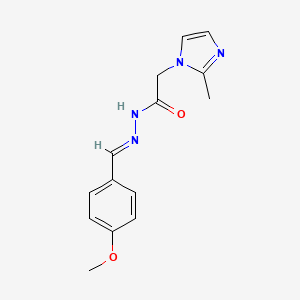

(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

CAS No.: 849825-97-4

Cat. No.: VC4171469

Molecular Formula: C14H16N4O2

Molecular Weight: 272.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849825-97-4 |

|---|---|

| Molecular Formula | C14H16N4O2 |

| Molecular Weight | 272.308 |

| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |

| Standard InChI | InChI=1S/C14H16N4O2/c1-11-15-7-8-18(11)10-14(19)17-16-9-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+ |

| Standard InChI Key | LOLYQWFESKKTSC-CXUHLZMHSA-N |

| SMILES | CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

(E)-N'-(4-Methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide belongs to the acetohydrazide class, characterized by a central hydrazide moiety (-CONHNH-) linked to a 4-methoxybenzylidene group and a 2-methylimidazole substituent. The (E)-configuration at the benzylidene double bond is critical for molecular planarity and intermolecular interactions .

Molecular Geometry

In analogous structures, such as (Z)-N′-[(E)-4-methoxybenzylidene]-2-(methoxyimino)acetohydrazide , the central ethane hydrazide moiety adopts near-planar geometry (torsion angles < 5°), facilitating π-π stacking between aromatic rings. X-ray diffraction of related compounds reveals dihedral angles of 34.4–39.9° between methoxyphenyl and heterocyclic groups , suggesting similar steric constraints in the target compound.

Spectral Characterization

Key spectral features from related acetohydrazides include:

-

IR: N-H stretches at 3412 cm⁻¹, C=O (amide I) at 1667 cm⁻¹, and C=N (imine) at 1673 cm⁻¹ .

-

¹H NMR: Methoxy protons at δ 3.8–3.9 ppm, imidazole protons at δ 7.1–7.3 ppm, and benzylidene CH=N protons at δ 8.2–8.5 ppm .

Synthetic Methodology

The synthesis follows a two-step protocol adapted from kresoxim-methyl derivatives and oxadiazole-acetohydrazides :

Step 1: Formation of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide

-

Reagents: Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate, hydrazine hydrate (80%).

-

Conditions: Reflux in ethanol (4–6 h), yielding a white solid .

Step 2: Condensation with 4-Methoxybenzaldehyde

-

Reagents: 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide, 4-methoxybenzaldehyde, glacial acetic acid.

-

Conditions: Reflux in absolute ethanol (8–10 h), followed by slow evaporation in DMSO .

Table 1: Optimization of Synthetic Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes Schiff base formation |

| Catalyst | Acetic acid | 10–15% yield increase |

| Reaction Time | 8–10 h | Prevents decomposition |

Crystallographic Analysis

While no X-ray data exists for the exact compound, structural insights derive from related methoxybenzylidene-acetohydrazides:

Crystal Packing

-

Hydrogen Bonding: Asymmetric N—H⋯(N,O) bonds form100 chains, as observed in (Z)-N′-[(E)-4-methoxybenzylidene] derivatives .

-

C—H⋯π Interactions: Weak interactions (3.2–3.5 Å) stabilize layered packing .

Dihedral Angles

| Structural Component | Dihedral Angle | Reference |

|---|---|---|

| Imidazole vs. Methoxyphenyl | 39.9° | |

| Benzylidene vs. Hydrazide | 5.5° |

Pharmacological Evaluation

Antifungal Activity

Kresoxim-methyl derivatives show fungicidal activity via inhibition of mitochondrial respiration . The methoxy group enhances membrane permeability, suggesting potential utility in plant pathogens .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume